molecular formula C6H9NO5S B1463061 3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide CAS No. 82018-04-0

3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

Cat. No. B1463061
CAS RN: 82018-04-0
M. Wt: 207.21 g/mol
InChI Key: IKGVYLRTBMTYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .

Scientific Research Applications

  • Pharmaceutical and Therapeutic Applications

    • Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
    • They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
    • The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
  • Antimicrobial Activity

    • Synthesis of 1,3,4-oxadiazoline, 1,3-thiazolidine, and 1,2,4-triazoline double-tailed acyclo C-nucleosides have shown promising antimicrobial activities .
    • The condensation products of terphthaloyl bishydrazide with two equivalents of various monosaccharide aldoses were found to have a bis(sugarhydrazone) form or bis-glycosylhydrazide structure or coexist in tautomeric equilibrium depending on the sugar configuration .
    • These condensation products were substantially utilized as 3-acetyl-1,3,4-oxadiazoline, 1,3-thiazolidine, and 4-amino-1,2,4-triazoline double-tailed acyclo C-nucleosides synthons .
    • Preliminary antimicrobial activities of representative examples of the prepared compounds were evaluated .
  • Biological Stimulant and Plant Growth Enhancer

    • Acetyl-Thiazolidine-4-Carboxylic Acid, also known as NATCA, ATCA, or AATC, is derived from the sulfur-rich amino acid L-Cysteine .
    • It is used as a biological stimulant and plant growth enhancer .
  • Bioconjugation in Biomedicine

    • The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .
    • This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
    • It has been used to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
  • Synthesis of Valuable Organic Combinations

    • Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry .
    • The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
  • Development of Antibody-Drug Conjugates

    • The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .
    • This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
    • It has been used to develop antibody-drug conjugates .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .

properties

IUPAC Name

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVYLRTBMTYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CS(=O)(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901645
Record name NoName_779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 2
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 3
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 4
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 5
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 6
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

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